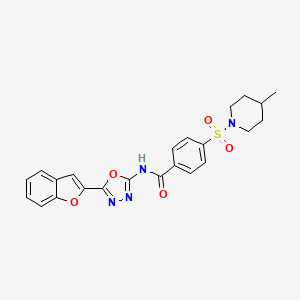
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescent Staining
The synthetic dye Hoechst 33258 and its analogues, including N-methyl piperazine derivatives with benzimidazole groups, demonstrate strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been widely utilized in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. Their applications extend to radioprotection and topoisomerase inhibition, presenting a foundation for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antitubercular Activity
Modifications of isoniazid (INH) structures, including the integration of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole derivatives, have shown promising in vitro antitubercular activity against various mycobacteria strains. These derivatives exhibit efficacy comparable to INH, with some displaying significant activity against INH-resistant non-tuberculous mycobacteria. This highlights their potential for the development of new antitubercular agents (Asif, 2014).
Benzofuran Inhibitors
Benzofuran compounds are crucial in developing inhibitors with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their broad biological activity spectrum and presence in numerous bioactive natural and synthetic compounds underscore their significance in pharmaceuticals, agriculture, and polymers. Benzofurans serve as vital inhibitors against diseases, viruses, fungi, microbes, and enzymes, supporting their role in drug development and molecular studies (Dawood, 2019).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. These compounds, derived from furan by substituting methylene groups with pyridine type nitrogens, have shown significant potential in developing new therapeutic agents. Their pharmacological diversity underscores the value of oxadiazole moieties in medicinal chemistry and drug discovery (Jalhan et al., 2017).
Therapeutic Worth of 1,3,4-Oxadiazole Compounds
The structural features of 1,3,4-oxadiazole rings facilitate effective binding with various enzymes and receptors, eliciting multiple bioactivities. This has led to an increasing interest in developing 1,3,4-oxadiazole-based derivatives for treating various diseases. Such compounds have been extensively used, contributing significantly to medicinal chemistry. This review emphasizes the current developments and potential of 1,3,4-oxadiazole derivatives in therapeutic applications (Verma et al., 2019).
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15-10-12-27(13-11-15)33(29,30)18-8-6-16(7-9-18)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQJPPPEUPRWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)
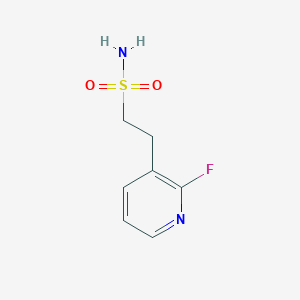
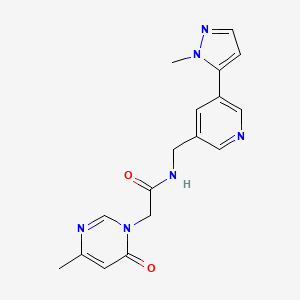
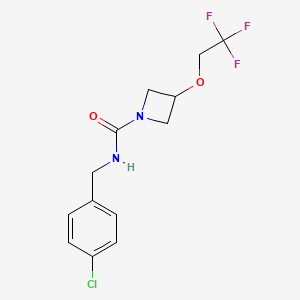
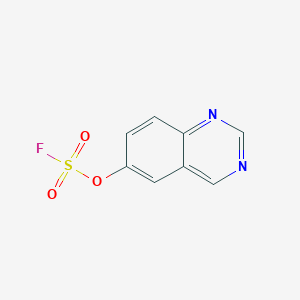
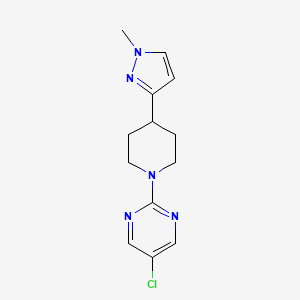
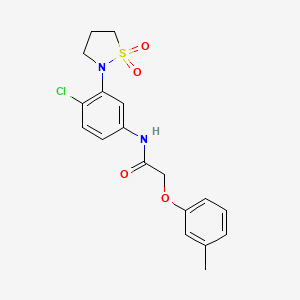

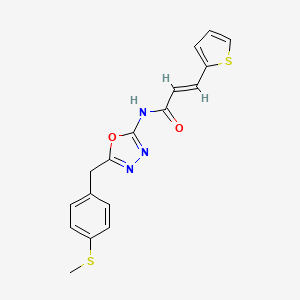
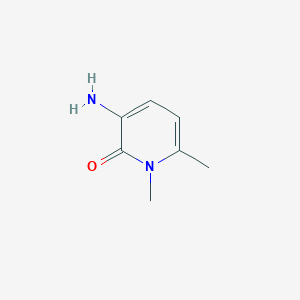
![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)
![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)
